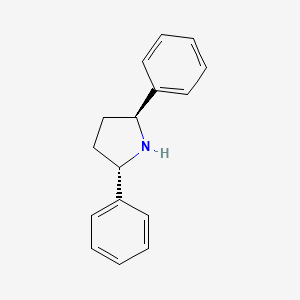

(2-(1H-Imidazol-2-YL)phenyl)methanamine

描述

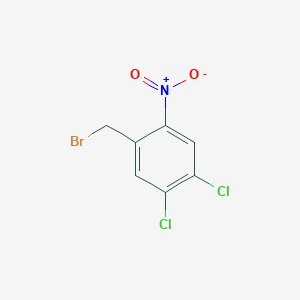

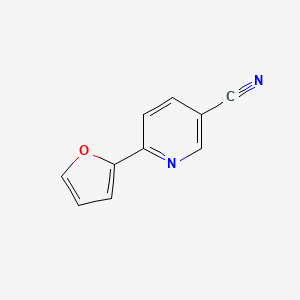

“(2-(1H-Imidazol-1-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 25373-55-1 . It has a molecular weight of 173.22 . It is usually in liquid form .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7,11H2 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis

“(2-(1H-Imidazol-2-YL)phenyl)methanamine” has a molecular weight of 173.21 g/mol . It has a topological polar surface area of 43.8 Ų . The compound is usually in liquid form .科学研究应用

Synthesis and Characterization of Novel Derivatives

Imidazole derivatives are synthesized for various applications, including the development of new materials with unique properties. For instance, novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine compounds were synthesized and characterized by spectroscopic methods, demonstrating the versatility of imidazole compounds in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).

Corrosion Inhibition

Imidazole derivatives have been explored for their potential in corrosion inhibition, which is crucial in protecting metals from degradation. A study on 2,4,5-trisubstituted imidazole derivatives showed their effectiveness in inhibiting corrosion of mild steel in acidic solutions, with one derivative exhibiting up to 96% efficiency. This highlights the application of such compounds in industrial settings to prolong the lifespan of metal structures (Prashanth et al., 2021).

Antimicrobial Activity

Imidazole derivatives have been synthesized and evaluated for their antimicrobial properties. For example, certain 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives exhibited variable degrees of antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Visagaperumal et al., 2010).

Fluorescent Properties and Sensing Applications

Imidazole derivatives are also utilized in the synthesis of fluorescent materials for sensing applications. For instance, compounds with imidazole moieties have been synthesized to exhibit strong fluorescence, which can be utilized in the development of fluorescent probes and materials for various sensing and imaging applications (Kundu et al., 2019).

Biological Activity and Drug Design

In the pharmaceutical domain, imidazole derivatives are investigated for their biological activities, including anticancer properties. Some Pt(II) complexes with imidazole derivatives have shown significant cytotoxic effects against human carcinoma cell lines, offering insights into their potential use in cancer therapy (Ferri et al., 2013).

安全和危害

属性

IUPAC Name |

[2-(1H-imidazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPDMVRGNZBTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457540 | |

| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-(1H-Imidazol-2-YL)phenyl)methanamine | |

CAS RN |

449758-16-1 | |

| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone](/img/structure/B1338383.png)

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)